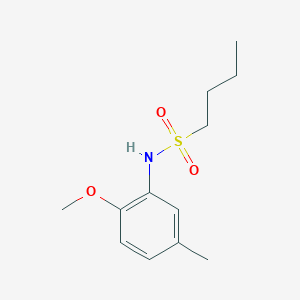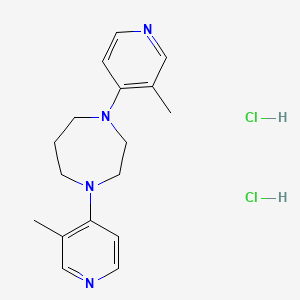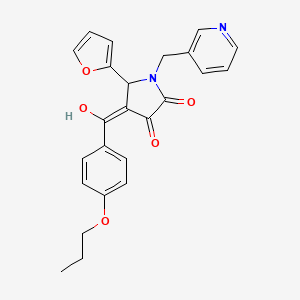![molecular formula C19H15N3O5 B5400416 6-{2-[3-(benzyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5400416.png)
6-{2-[3-(benzyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{2-[3-(benzyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione, commonly known as BNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNP is a pyrimidine derivative that has a nitro group and a vinyl group attached to it.
Mecanismo De Acción
The mechanism of action of BNP is not fully understood. However, it has been suggested that BNP exerts its biological activity by interacting with DNA and RNA. BNP has been shown to bind to DNA and RNA, leading to the inhibition of transcription and translation. BNP has also been found to inhibit the activity of enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
BNP has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. BNP has also been found to inhibit angiogenesis, which is the process of forming new blood vessels. This effect is important in cancer therapy as it prevents the growth and spread of tumors. BNP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. BNP has also been found to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BNP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has good stability under normal laboratory conditions. BNP has been shown to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, BNP has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. BNP also has limited bioavailability, which can affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for research on BNP. One area of research is the development of BNP-based drugs for cancer therapy. BNP has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of research is the development of BNP-based antiviral and antibacterial agents. BNP has shown activity against a wide range of viruses and bacteria, and further research is needed to optimize its efficacy and selectivity. Additionally, further research is needed to understand the mechanism of action of BNP and its interaction with DNA and RNA. This knowledge can help in the development of more effective BNP-based drugs and therapies.
Conclusion:
In conclusion, BNP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNP has been shown to exhibit anticancer, antiviral, and antibacterial properties. It has several biochemical and physiological effects, including inducing apoptosis, inhibiting angiogenesis, reducing inflammation, and exhibiting antioxidant properties. BNP has advantages and limitations for lab experiments, and there are several future directions for research on BNP. Overall, BNP is a promising compound that has the potential to be developed into effective drugs and therapies for various diseases.
Métodos De Síntesis
The synthesis of BNP involves the reaction of 3-(benzyloxy)benzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then treated with nitric acid to obtain BNP. This method has been optimized to produce high yields of BNP with good purity.
Aplicaciones Científicas De Investigación
BNP has been studied extensively for its potential applications in various fields. It has been found to exhibit anticancer, antiviral, and antibacterial properties. BNP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. BNP has been shown to have antibacterial activity against Gram-positive and Gram-negative bacteria.
Propiedades
IUPAC Name |
5-nitro-6-[(Z)-2-(3-phenylmethoxyphenyl)ethenyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c23-18-17(22(25)26)16(20-19(24)21-18)10-9-13-7-4-8-15(11-13)27-12-14-5-2-1-3-6-14/h1-11H,12H2,(H2,20,21,23,24)/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWBIJXVMXXDKR-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C\C3=C(C(=O)NC(=O)N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5400338.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-methoxyindane-5-carboxamide](/img/structure/B5400352.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5400365.png)

![2-(2,6-difluoro-4-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5400384.png)

![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5400403.png)


![4-{[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5400435.png)
![3-[2-(isopropylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5400440.png)
![ethyl 2-(5-chloro-2-hydroxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5400456.png)
![N-ethyl-N-isopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5400460.png)
